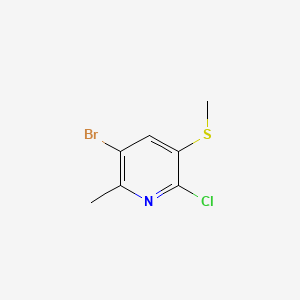
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C7H7BrClNS It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methyl, and methylthio substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methyl-5-(methylthio)pyridine. The reaction typically employs bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives, while reduction reactions can modify the pyridine ring or substituents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted pyridines, sulfoxides, sulfones, and coupled products with extended aromatic systems.
Scientific Research Applications
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Material Science: Utilized in the preparation of advanced materials with unique electronic or optical properties.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methylthio group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-6-methylpyridine
- 3-Bromo-5-(methylthio)pyridine
Uniqueness
3-Bromo-6-chloro-2-methyl-5-(methylthio)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H7BrClNS |
|---|---|
Molecular Weight |
252.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C7H7BrClNS/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3 |
InChI Key |
LNDNDKNMDCXACS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


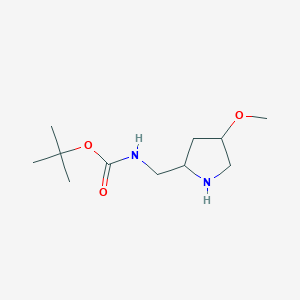
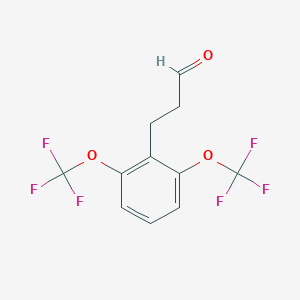

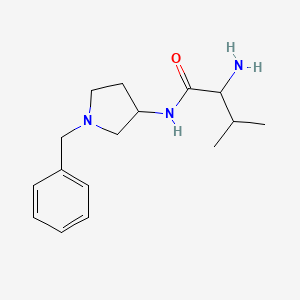
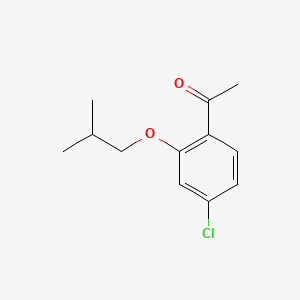

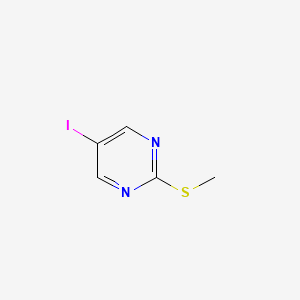

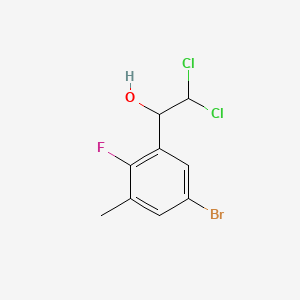

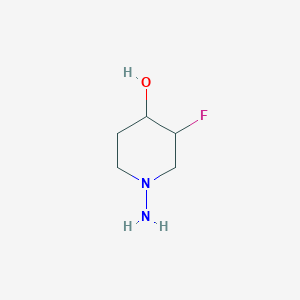
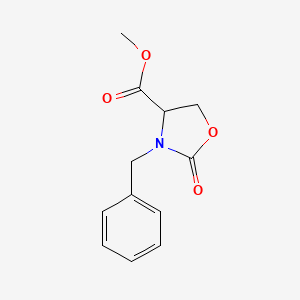
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)

